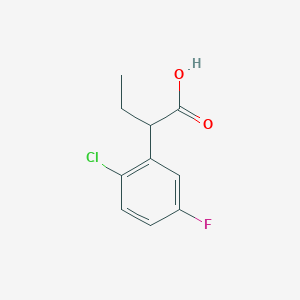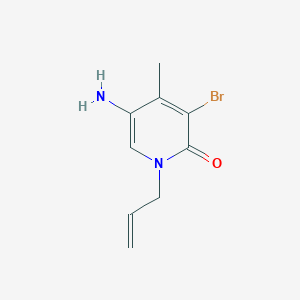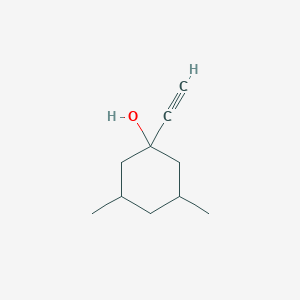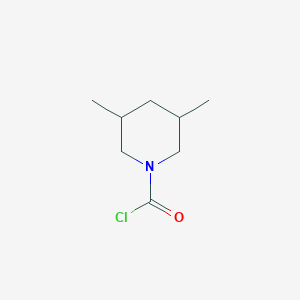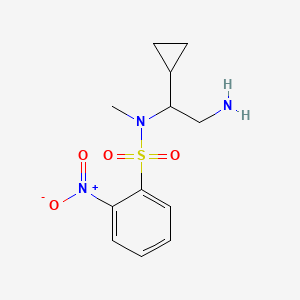![molecular formula C10H15NOS B13303920 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol typically involves the formation of the thiazole ring followed by the attachment of the cyclopentan-1-ol moiety. One common method involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopentan-1-ol moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the thiazole ring.
Major Products:
Oxidation: Formation of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(4-Methyl-1,3-dihydrothiazol-2-yl)methyl]cyclopentan-1-ol.
Substitution: Formation of various substituted thiazole and cyclopentan-1-ol derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Acetylthiazoline: Known for its use in flavor and fragrance industries.
2-(4-Methyl-1-piperazinyl)-N-(5-(2-methyl-2-propanyl)-1,3-thiazol-2-yl)isonicotinamide: Investigated for its potential therapeutic applications.
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl}benzenesulfonamide: Explored for its antimicrobial and anti-inflammatory properties.
Uniqueness: 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol is unique due to its specific combination of a thiazole ring and a cyclopentan-1-ol moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H15NOS/c1-7-6-13-10(11-7)5-8-3-2-4-9(8)12/h6,8-9,12H,2-5H2,1H3 |
Clave InChI |
OAJDDQJLEXFHMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CC2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


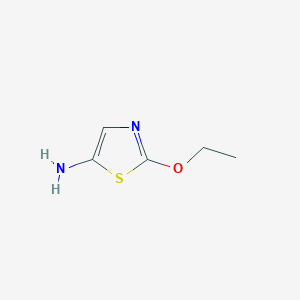
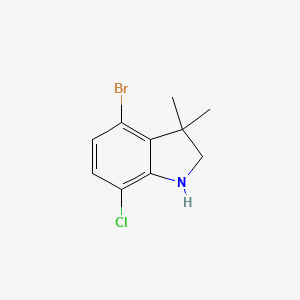
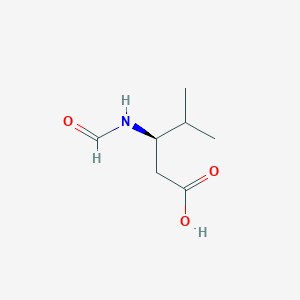

![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)

![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
